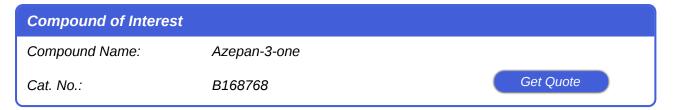


Spectroscopic Profile of Azepan-3-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Azepan-3-one**. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data derived from the analysis of analogous structures and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to aid researchers in their analytical workflows.

Predicted Spectroscopic Data of Azepan-3-one

The following tables summarize the anticipated spectroscopic data for **Azepan-3-one** (C₆H₁₁NO, Molecular Weight: 113.16 g/mol). These predictions are based on the known spectral characteristics of cyclic ketones, amines, and specifically, azepane derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for **Azepan-3-one** (in CDCl₃)



Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H2	~ 3.5 - 3.7	t	2H	~ 6-7
H4	~ 2.5 - 2.7	t	2H	~ 6-7
H5	~ 1.8 - 2.0	m	2H	-
H6	~ 1.7 - 1.9	m	2H	-
H7	~ 3.0 - 3.2	t	2H	~ 6-7
NH	~ 1.5 - 2.5	br s	1H	-

Table 2: Predicted ¹³C NMR Spectroscopic Data for Azepan-3-one (in CDCl₃)

Carbon	Chemical Shift (δ, ppm)
C2	~ 50 - 55
C3 (C=O)	~ 208 - 212
C4	~ 40 - 45
C5	~ 25 - 30
C6	~ 28 - 33
C7	~ 45 - 50

Note: The chemical shift of the carbonyl carbon in the related 1-methyl-1H-azepin-3(2H)-one has been reported to be around 180.21 ppm; however, for a saturated azepanone, a value closer to that of other cyclic ketones is expected.[1]

Table 3: Predicted Infrared (IR) Absorption Data for Azepan-3-one



Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Medium
C-H Stretch (sp³)	2850 - 3000	Medium to Strong
C=O Stretch (Ketone)	1710 - 1725	Strong
C-N Stretch	1180 - 1250	Medium

Note: The C=O stretching frequency for a seven-membered ring ketone is anticipated to be in this range, similar to that of cyclohexanone (around 1715 cm⁻¹).

Table 4: Predicted Mass Spectrometry (MS) Data for Azepan-3-one

m/z	Interpretation
113	[M] ⁺ (Molecular Ion)
85	[M - CO] ⁺ or [M - C ₂ H ₄] ⁺
84	[M - C ₂ H₅] ⁺
70	[M - C ₂ H ₄ O] ⁺
56	Further fragmentation

Note: The fragmentation of cyclic ketones often involves the loss of small neutral molecules like ethylene (C₂H₄), carbon monoxide (CO), or combinations thereof.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a sample like **Azepan-3-one**. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.



Methodology:

- Sample Preparation: Dissolve 5-10 mg of **Azepan-3-one** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, spectral width of 220-250 ppm, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Azepan-3-one**.

Methodology:

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.



- Solid Sample (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Azepan-3-one.

Methodology:

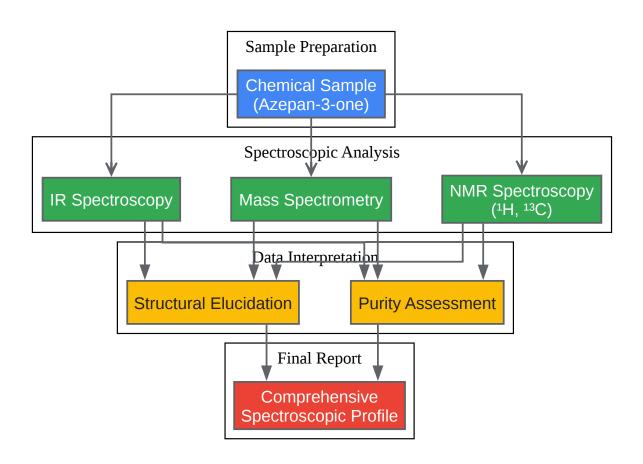
- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a soft ionization technique often used with LC-MS, which typically yields the protonated molecule [M+H]+.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).



 Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-300).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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References

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